4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are various bacterial strains. The compound has shown significant antibacterial activities against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been observed to cause complete damage to S. aureus and E. coli following exposure . The compound’s mode of action is primarily attributed to its structure, which consists of various substituted groups in its main core .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and proliferation. By inhibiting these pathways, it prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Pharmacokinetics
It has been suggested that the compound has good pharmacokinetics properties in a theoretical kinetic study
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria, thereby helping to control the infection . The compound has also shown more potent antibacterial activity than levofloxacin against methicillin-resistant S. aureus (MRSA) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions used in the synthesis of the compound can affect its properties and efficacy . Additionally, the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells , which could potentially be influenced by the lipid composition of the environment.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHHMXYKBZBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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